molecular formula C8H7BrFNO2 B6157570 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene CAS No. 1021389-36-5

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene

Cat. No. B6157570
CAS RN: 1021389-36-5
M. Wt: 248
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . The compound contains a bromoethyl group (-CH2-CH2-Br), a fluoro group (-F), and a nitro group (-NO2) attached to the benzene ring .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For instance, a bromoethyl group can be introduced to the benzene ring via a Friedel-Crafts alkylation . The nitro group can be introduced via a nitration reaction, and the fluoro group can be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would consist of a benzene ring with the bromoethyl, fluoro, and nitro groups attached at the 2nd, 1st, and 4th positions respectively . The exact 3D structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the bromoethyl group can participate in nucleophilic substitution reactions . The nitro group can be reduced to an amino group via a reduction reaction . The fluoro group, being one of the strongest bonds in organic chemistry, is usually inert to most chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the bromoethyl group . Its solubility in water and other solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would depend on its application. For instance, if it’s used as a pharmaceutical drug, it might interact with biological targets in the body . If it’s used as a reagent in a chemical reaction, it might participate in the reaction via its functional groups .

Safety and Hazards

The safety and hazards of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would depend on its physical and chemical properties. For instance, it might be harmful if swallowed, inhaled, or comes into contact with the skin . It might also be flammable .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene involves the reaction of 2-fluoro-4-nitrobenzene with 2-bromoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoro-4-nitrobenzene", "2-bromoethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-nitrobenzene and 2-bromoethanol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1021389-36-5

Product Name

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene

Molecular Formula

C8H7BrFNO2

Molecular Weight

248

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.